5H-Pyrrolo[2,3-b]pyrazine-7-carbaldehyde
Overview
Description
5H-Pyrrolo[2,3-b]pyrazine-7-carbaldehyde: is a nitrogen-containing heterocyclic compound that features both pyrrole and pyrazine rings. This compound is known for its significant biological activities and is used in various scientific research fields, including medicinal chemistry and drug discovery .
Mechanism of Action
Target of Action
The primary target of 5H-Pyrrolo[2,3-b]pyrazine-7-carbaldehyde is kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific target molecules in a process called phosphorylation. This process is a key regulator of many cellular functions, including cell signaling, metabolism, and division .
Mode of Action
By inhibiting kinases, this compound could potentially disrupt the phosphorylation process, leading to alterations in cell signaling pathways .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its kinase inhibitory activity . By inhibiting kinases, this compound could affect various signaling pathways that regulate cellular functions.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its kinase inhibitory activity . By inhibiting kinases, this compound could potentially disrupt cell signaling pathways, leading to alterations in various cellular functions .
Biochemical Analysis
Biochemical Properties
5H-Pyrrolo[2,3-b]pyrazine-7-carbaldehyde plays a crucial role in several biochemical reactions. It has been shown to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it exhibits kinase inhibitory activity, which suggests its potential role in modulating signaling pathways that are critical for cell growth and differentiation . The compound’s interactions with enzymes such as kinases can lead to the inhibition of phosphorylation processes, thereby affecting downstream signaling events.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can inhibit kinase activity, which in turn affects cell proliferation and survival . Additionally, it has been observed to alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, particularly kinases, and inhibits their activity . This inhibition can prevent the phosphorylation of target proteins, thereby disrupting signaling cascades that are essential for various cellular processes. Furthermore, the compound may also influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including sustained inhibition of kinase activity and altered gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as inhibition of tumor growth or modulation of immune responses . At higher doses, toxic or adverse effects may be observed, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been identified, indicating specific dosage ranges where the compound’s effects are most pronounced.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to alter the balance of key metabolites and influence overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific cellular compartments . These interactions can affect the compound’s localization and its ability to exert its biological effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biological activity.
Preparation Methods
The synthesis of 5H-Pyrrolo[2,3-b]pyrazine-7-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction between pyrazine-2,3-dicarbonitrile and substituted hydrazines . This reaction typically requires specific conditions such as controlled temperature and the presence of a catalyst to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
5H-Pyrrolo[2,3-b]pyrazine-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
5H-Pyrrolo[2,3-b]pyrazine-7-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological macromolecules.
Comparison with Similar Compounds
5H-Pyrrolo[2,3-b]pyrazine-7-carbaldehyde can be compared with other pyrrolopyrazine derivatives, such as:
5H-Pyrrolo[1,2-a]pyrazine: Known for its antibacterial and antifungal activities.
6H-Pyrrolo[3,4-b]pyrazine: Exhibits antiviral and antioxidant properties.
The uniqueness of this compound lies in its potent kinase inhibitory activity, which is not as pronounced in the other derivatives .
Properties
IUPAC Name |
5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-4-5-3-10-7-6(5)8-1-2-9-7/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSSHQHTQKYNQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=CN2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80194133 | |
Record name | 5H-Pyrrolo(2,3-b)pyrazine-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80194133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4121-22-6 | |
Record name | 5H-Pyrrolo(2,3-b)pyrazine-7-carbaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004121226 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4121-22-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186053 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5H-Pyrrolo(2,3-b)pyrazine-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80194133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5H-PYRROLO(2,3-B)PYRAZINE-7-CARBALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6MS2AXZ4H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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